

Check Availability & Pricing

An In-depth Technical Guide to the Primary Target of NY0116

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NY0116	
Cat. No.:	B15608342	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary molecular target of the small molecule compound **NY0116**. It includes a summary of its pharmacological activity, detailed experimental protocols for key assays, and a visual representation of its signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, metabolic disease, and drug development.

Primary Target and Pharmacological Profile

NY0116 is a synthetic small molecule that acts as an agonist for the Neuromedin U Receptor 2 (NMUR2).[1][2] While it also shows some activity on the Neuromedin U Receptor 1 (NMUR1), it is more potent towards NMUR2.[1] NMUR2 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions of the hypothalamus known to regulate feeding behavior and energy homeostasis.[3][4]

Activation of NMUR2 by **NY0116** initiates a dual signaling cascade through its coupling to both Gαi and Gαq proteins.[1][5] This dual activation leads to two primary downstream effects: a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, mediated by the Gαi subunit, and an increase in intracellular calcium mobilization, mediated by the Gαq subunit.[1] [2] These signaling events are believed to underlie the observed physiological effects of **NY0116**, which include a reduction in food intake and a decrease in body weight in animal models of obesity.[1][2]



Data Presentation

The following tables summarize the quantitative data regarding the in vitro and in vivo activity of **NY0116**.

Table 1: In Vitro Activity of NY0116[1]

Parameter	Receptor	Cell Line	Value (EC50)
Potency	Human NMUR1	HEK293	27.76 μΜ
Potency	Human NMUR2	HEK293	13.61 μΜ
cAMP Inhibition	Human NMUR2	HEK293	1.69 nM
Calcium Mobilization	Human NMUR2	HEK293	32.7 μΜ

Table 2: In Vivo Effects of Acute NY0116 Administration on Food Intake in Rats[1]

Diet	Doses Administered	Observation Period	Outcome
Standard Diet	9 and 90 mg/kg	24 hours	No significant effect on consumption.
High-Fat Diet	9 and 90 mg/kg	24 hours	Significant inhibition of food intake at both doses.

Table 3: In Vivo Effects of Repeated **NY0116** Administration on Body Weight in Mice on a High-Fat Diet[1]

Doses Administered	Treatment Duration	Outcome
3, 10, and 30 mg/kg	14 days	Significant decrease in body weight compared to vehicle.

Experimental Protocols



Detailed methodologies for the key experiments cited are provided below.

GloSensor™ cAMP Assay

This protocol is adapted from the methods described by Sampson et al. (2018) and general guidelines for the GloSensor™ cAMP Assay.[1][6][7]

Objective: To measure the inhibition of cAMP production in response to **NY0116** in cells expressing human NMUR2.

Materials:

- HEK293 cells stably expressing human NMUR2 (hNMUR2-HEK293)
- GloSensor™ cAMP Reagent (Promega)
- Isoproterenol
- NY0116
- Cell culture medium and supplements
- Poly-L-lysine coated 6-well plates
- Luminometer

Procedure:

- Cell Seeding: Seed hNMUR2-HEK293 cells at a density of 1 x 10⁶ cells/well into poly-L-lysine coated 6-well plates and culture overnight.
- Reagent Preparation: Prepare the GloSensor[™] cAMP Reagent according to the manufacturer's instructions.
- Cell Treatment: a. Equilibrate the cells with the GloSensor™ cAMP Reagent for 2 hours at room temperature. b. Stimulate the cells with 1 nM isoproterenol to induce cAMP production.
 c. Immediately add varying concentrations of NY0116 to the wells.



- Data Acquisition: Measure luminescence using a luminometer at kinetic intervals for 15-30 minutes.
- Data Analysis: The decrease in luminescence, corresponding to a decrease in cAMP levels, is plotted against the concentration of NY0116 to determine the EC50 value.

FLIPR® Calcium Mobilization Assay

This protocol is based on the methods outlined by Sampson et al. (2018) and standard FLIPR® Calcium Assay protocols.[1][8][9]

Objective: To measure the increase in intracellular calcium in response to **NY0116** in hNMUR2-expressing cells.

Materials:

- hNMUR2-HEK293 cells
- Wild-type HEK293 cells (for control)
- FLIPR® Calcium Assay Kit (e.g., Calcium 4, 5, or 6 from Molecular Devices)
- NY0116
- Cell culture medium and supplements
- Black-walled, clear-bottom 96-well plates
- FLIPR® instrument (e.g., FLIPR Tetra®)

Procedure:

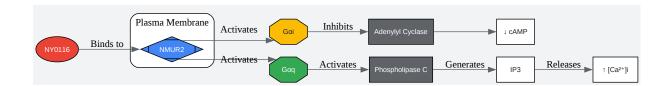
- Cell Seeding: Seed hNMUR2-HEK293 and wild-type HEK293 cells at a density of 60,000 cells/well into black-walled, clear-bottom 96-well plates and culture overnight.
- Dye Loading: a. Prepare the calcium-sensitive dye loading buffer from the FLIPR® Calcium Assay Kit according to the manufacturer's protocol. b. Remove the culture medium from the cells and add the dye loading buffer to each well. c. Incubate the plates for 1 hour at 37°C.



- Compound Preparation: Prepare a dilution series of NY0116 in an appropriate assay buffer.
- Data Acquisition: a. Place the cell plate and the compound plate into the FLIPR® instrument. b. The instrument will add the **NY0116** dilutions to the cells and simultaneously measure the fluorescence intensity over time.
- Data Analysis: The increase in fluorescence, indicating a rise in intracellular calcium, is
 plotted against the concentration of NY0116 to calculate the EC50 value.

Signaling Pathway Visualization

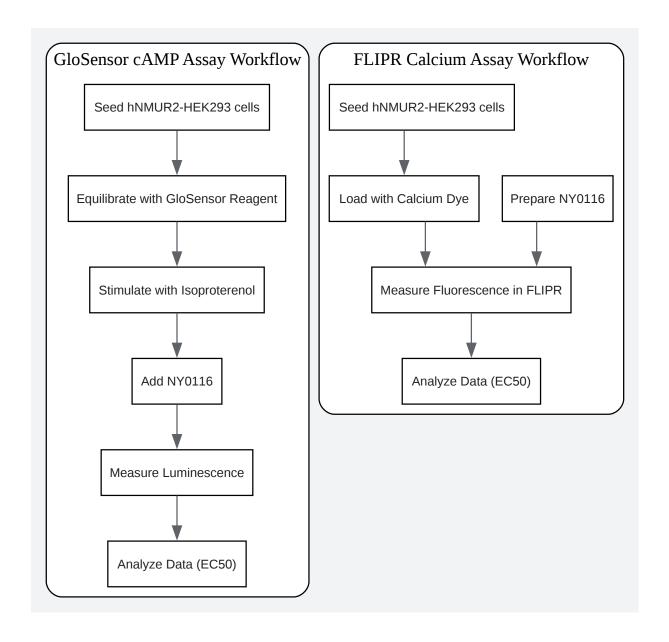
The following diagrams illustrate the signaling pathway of **NY0116** upon binding to NMUR2 and the experimental workflows for the key assays.



Click to download full resolution via product page

Caption: Signaling pathway of NY0116 upon binding to the NMUR2 receptor.





Click to download full resolution via product page

Caption: Experimental workflows for the cAMP and calcium mobilization assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. Small-Molecule Neuromedin U Receptor 2 Agonists Suppress Food Intake and Decrease Visceral Fat in Animal Models PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Neuromedin U Receptor 2 Agonists Suppress Food Intake and Decrease Visceral Fat in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights Into the Research Status of Neuromedin U: A Bibliometric and Visual Analysis From 1987 to 2021 [frontiersin.org]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Candidate Anxiety-Related Genes in the Hippocampus of Hatano Male Rats: Anxiolytic Action of Neuromedin U in the Hippocampus PMC [pmc.ncbi.nlm.nih.gov]
- 6. GloSensor™ cAMP Assay Protocol [promega.sq]
- 7. promega.com [promega.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Primary Target of NY0116]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608342#identifying-the-primary-target-of-ny0116]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com